2-Chloro-3-fluoro-4,5-diiodopyridine
Overview
Description
2-Chloro-3-fluoro-4,5-diiodopyridine is a halogenated pyridine derivative with the molecular formula C5HClFI2N and a molecular weight of 383.33 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine typically involves halogenation reactions. One common method includes the halogenation of 2-chloro-3-fluoropyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective introduction of iodine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-fluoro-4,5-diiodopyridine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4,5-diiodopyridine involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-chloropyridine: Another halogenated pyridine with similar reactivity but different halogen substitution patterns.
2,3-Dichloro-5-(trifluoromethyl)pyridine: A compound with multiple halogen atoms and a trifluoromethyl group, used as an intermediate in herbicide synthesis.
Uniqueness
2-Chloro-3-fluoro-4,5-diiodopyridine is unique due to the presence of both iodine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and properties compared to other halogenated pyridines. This unique combination of halogens makes it a valuable intermediate in various chemical and pharmaceutical syntheses .
Properties
IUPAC Name |
2-chloro-3-fluoro-4,5-diiodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFI2N/c6-5-3(7)4(9)2(8)1-10-5/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNSOGHGCLRNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFI2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277977 | |
Record name | Pyridine, 2-chloro-3-fluoro-4,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153035-02-0 | |
Record name | Pyridine, 2-chloro-3-fluoro-4,5-diiodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153035-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-fluoro-4,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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